molecular formula C18H14F3NO B1306081 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol CAS No. 502625-52-7

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol

Cat. No. B1306081
M. Wt: 317.3 g/mol
InChI Key: DGRBZNRHQQJHDE-UHFFFAOYSA-N
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Description

The compound "2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol" is a member of a novel class of trifluoromethyl alcohols. These compounds have been identified as potent growth inhibitors and have been evaluated for their anticancer activity using a zebrafish embryo model. The unique trifluoromethyl group attached to the quinoline and phenyl rings may contribute to the biological activity of these molecules .

Synthesis Analysis

The synthesis of quinoline-derived trifluoromethyl alcohols involves an sp3-C–H functionalization strategy. This strategy is used to functionalize methyl quinolines with trifluoromethyl ketones, leading to the formation of the desired trifluoromethyl alcohols. An example of this synthetic approach is the preparation of ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate, which is closely related to the compound of interest . Additionally, 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini and Ugi-type reactions to synthesize related compounds such as α-trifluoromethyl-α-hydroxy carboxamides .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol, has been characterized by FTIR and X-ray single crystal diffraction. These studies have revealed that the objective compound has a planar molecular structure and belongs to the orthorhombic P crystal system . Although the exact structure of "2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol" is not provided, it can be inferred that the presence of the trifluoromethyl group and the quinoline ring would influence its molecular geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be quite diverse. For instance, an unusual THF-involved reaction has been used to synthesize 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives, demonstrating the potential for ring-opening reactions in the synthesis of complex quinoline-based molecules . Moreover, direct C3 alkoxylation of quinoxalin-2(1H)-ones with alcohols via cross-dehydrogenative coupling under catalyst-free conditions has been reported, which could be relevant for modifying the quinoline core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol" and its derivatives are likely influenced by the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and metabolic stability. The presence of the quinoline ring also suggests potential for intermolecular interactions such as hydrogen bonding and π-π stacking, which could affect solubility and crystallinity. The exact properties would depend on the specific substituents and the overall molecular conformation .

Safety And Hazards

The safety information for 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10,17,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBZNRHQQJHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381205
Record name 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol

CAS RN

502625-52-7
Record name α-[3-(Trifluoromethyl)phenyl]-2-quinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502625-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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